N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
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Description
The compound “N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a thiazole ring, which is a five-membered ring containing both a sulfur and a nitrogen atom . The molecule also contains dichloro groups and methoxy groups .
Scientific Research Applications
Novel Therapeutic Agents Development
Researchers have explored the chemical framework of thiazole derivatives, including structures similar to N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide, for developing novel therapeutic agents. The study on 4-thiazolidinone derivatives as agonists of benzodiazepine receptors highlights the synthesis and pharmacological evaluation of compounds demonstrating anticonvulsant activity. This indicates the potential utility of thiazole derivatives in the development of benzodiazepine pharmacological agents with minimal impact on learning and memory, showcasing a promising avenue for anticonvulsant drug discovery (Faizi et al., 2017).
Molecular Structure and Interaction Analysis
The molecular structure and intermolecular interactions of thiazole-containing compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, have been studied to understand their chemical behavior. Through methods like X-ray diffraction and DFT calculations, researchers have evaluated the effects of dimerization and crystal packing on molecular geometry, providing insights into the structural basis of thiazole derivatives' reactivity and interaction patterns (Karabulut et al., 2014).
Antitumor Activity
The synthesis of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings and their evaluation for antitumor activity highlight the pharmacophoric significance of thiazole structures in cancer research. Compounds with thiazole cores have shown considerable anticancer activity against a variety of cancer cell lines, emphasizing the role of such derivatives in the development of novel anticancer therapies (Yurttaş et al., 2015).
Quality Control and Standardization
The development of quality control methods for promising anticonvulsants derived from thiazole derivatives underscores the importance of establishing reliable analytical techniques for the standardization of new medicinal substances. This research focuses on the identification, determination of impurities, and quantitative analysis of thiazole-based compounds, contributing to the regulatory and quality assurance processes in pharmaceutical development (Sych et al., 2018).
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4S2/c1-23-11-4-8(5-12(24-2)14(11)25-3)16(22)21-17-20-10(7-26-17)9-6-13(18)27-15(9)19/h4-7H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNMUENVWWAFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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